Saxagliptin

Description

Saxagliptin is an oral dipeptidyl peptidase-4 (DPP-4) inhibitor approved for the treatment of type 2 diabetes mellitus (T2DM). It enhances glucose-dependent insulin secretion and suppresses glucagon secretion by inhibiting the degradation of incretin hormones (GLP-1 and GIP). This compound is metabolized by CYP3A4 to its active 5-hydroxy metabolite, which retains 50% of the parent drug’s DPP-4 inhibitory activity . Clinical trials demonstrate its efficacy as monotherapy or in combination with metformin, sulfonylureas, or insulin, with HbA1c reductions of 0.5–1.2% .

Properties

Key on ui mechanism of action |

Saxagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor antidiabetic for the treatment of type 2 diabetes. DPP-4 inhibitors are a class of compounds that work by affecting the action of natural hormones in the body called incretins. Incretins decrease blood sugar by increasing consumption of sugar by the body, mainly through increasing insulin production in the pancreas, and by reducing production of sugar by the liver. [Bristol-Myers Squibb Press Release] DPP-4 is a membrane associated peptidase which is found in many tissues, lymphocytes and plasma. DPP-4 has two main mechanisms of action, an enzymatic function and another mechanism where DPP-4 binds adenosine deaminase, which conveys intracellular signals via dimerization when activated. Saxagliptin forms a reversible, histidine-assisted covalent bond between its nitrile group and the S630 hydroxyl oxygen on DPP-4. The inhibition of DPP-4 increases levels active of glucagon like peptide 1 (GLP-1), which inhibits glucagon production from pancreatic alpha cells and increases production of insulin from pancreatic beta cells. Type 2 diabetes (T2D) is one of the major risk factors associated with Alzheimer's disease (AD). Recent studies have found similarities in molecular mechanisms that underlie the respective degenerative developments in the two diseases. Pharmacological agents, such as dipeptidyl peptidase-4 (DPP-4) inhibitors, which increase the level of glucagon-like peptide-1 (GLP-1) and ameliorate T2D, have become valuable candidates as disease modifying agents in the treatment of AD. In addition, endogenous GLP-1 levels decrease amyloid beta (Abeta) peptide and tau phosphorylation in AD. The present study examines the efficacy of Saxagliptin, a DPP-4 inhibitor in a streptozotocin (STZ) induced rat model of AD. Three months following induction of AD by intracerebral administration of streptozotocin, animals were orally administered Saxagliptin (0.25, 0.5 and 1 mg/kg) for 60 days. The effect of the DPP-4 inhibitor on hippocampal GLP-1 levels, Abeta burden, tau phosphorylation, inflammatory markers and memory retention were evaluated. The results reveal an attenuation of Abeta, tau phosphorylation and inflammatory markers and an improvement in hippocampal GLP-1 and memory retention following treatment. This remarkable therapeutic effect of Saxagliptin mediated through DPP-4 inhibition demonstrates a unique mechanism for Abeta and tau clearance by increasing GLP-1 levels and reverses the behavioural deficits and pathology observed in AD. Saxagliptin inhibits dipeptidyl peptidase-4 (DPP-4), an enzyme that inactivates incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Both saxagliptin and its active metabolite (5-hydroxy saxagliptin) are more selective for inhibition of DPP-4 than for DPP-8 or DPP-9. Saxagliptin increases circulating levels of GLP-1 and GIP in a glucose-dependent manner. GLP-1 and GIP stimulate insulin secretion from pancreatic beta-cells in a glucose-dependent manner (i.e., when glucose concentrations are normal or elevated). GLP-1 also decreases glucagon secretion from pancreatic alpha-cells, leading to reduced hepatic glucose production. Saxagliptin lowers fasting plasma glucose concentrations and reduces glucose excursions following a glucose load or meal in patients with type 2 diabetes mellitus. |

|---|---|

CAS No. |

1073057-20-1 |

Molecular Formula |

C18H30ClN3O4 |

Molecular Weight |

387.9 g/mol |

IUPAC Name |

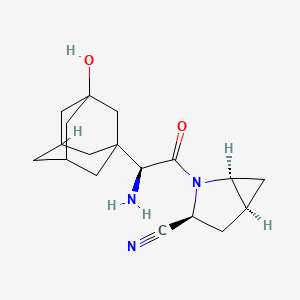

(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;dihydrate;hydrochloride |

InChI |

InChI=1S/C18H25N3O2.ClH.2H2O/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17;;;/h10-15,23H,1-7,9,20H2;1H;2*1H2/t10?,11?,12-,13+,14+,15-,17?,18?;;;/m1.../s1 |

InChI Key |

AJXATZPZZXZZRE-ZEGDOHPJSA-N |

SMILES |

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N |

Isomeric SMILES |

C1[C@@H]2C[C@@H]2N([C@@H]1C#N)C(=O)[C@H](C34CC5CC(C3)CC(C5)(C4)O)N.O.O.Cl |

Canonical SMILES |

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N.O.O.Cl |

physical_description |

Solid |

solubility |

Sparingly soluble In water, 791.8 mg/L at 25 °C (est) |

vapor_pressure |

4.19X10-11 mm Hg at 25 °C (est) |

Origin of Product |

United States |

Preparation Methods

Table 1: Key Reaction Conditions from Patent Examples

| Intermediate | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Adamantane-1-aminonitrile | EtAl(CN)iPr, Ti(OEt)₄ | −20°C | 24 h | 78% |

| (S)-Adamantylglycine | KOH, H₂O | 100°C | 12 h | 92% |

| This compound HCl | HCl (gaseous), MeOH | 25°C | 3 h | 88% |

This route reduced the total step count from twelve to seven, achieving a 40% reduction in production costs. Additionally, the patent highlighted the utility of Nef rearrangements and hydrazine-mediated deprotections to streamline intermediate purification.

| Formulation | This compound (mg) | Eudragit L-100 (mg) | Eudragit S-100 (mg) | Span 80 (mL) |

|---|---|---|---|---|

| F1 | 1000 | 1000 | – | 1.0 |

| F4 | 1000 | – | 4000 | 1.0 |

In vitro release studies revealed that Eudragit S-100-based microparticles (F4) achieved 98% drug release at colonic pH (7.4), compared to 42% at gastric pH (1.2), enabling targeted delivery.

Comparative Analysis of Synthetic Methodologies

A cross-method evaluation reveals distinct advantages and limitations:

-

Commercial-Scale Synthesis (2009) :

-

Telescopic T3P Process (2014) :

-

Patent Route (2012) :

Chemical Reactions Analysis

Alternative One-Pot Process

A patent-described method synthesizes saxagliptin monohydrate from its trifluoroacetate salt (III ) via:

-

Base-mediated deprotection (e.g., NaOH in methanol).

-

In-situ hydration with >4 molar equivalents of water.

-

Isolation of this compound monohydrate (Ia ) without intermediate purification, improving yield and reducing costs .

Cyclic Amidine Formation

This compound undergoes thermodynamically favored cyclization to form a six-membered cyclic amidine (9 ) under basic or neutral conditions . Key factors influencing this reaction:

-

Solvent effects : Ethanol accelerates degradation (half-life: 3.5 hours) compared to acetonitrile (half-life: 35 hours) .

-

Autocatalysis : Proton transfer via a transition state involving this compound and its amidine product accelerates degradation .

| Condition | Degradation Product | Half-Life |

|---|---|---|

| Ethanol, 50°C | Cyclic amidine (9 ) | 3.5 hours |

| Acetonitrile, 50°C | Cyclic amidine (9 ) | 35 hours |

Stabilization Strategies

To mitigate degradation during manufacturing:

-

Salt formation : Isolation as the hydrochloride dihydrate prevents amidine formation by stabilizing the free amine .

-

Low-temperature processing : Maintaining temperatures below 30°C during free base isolation reduces cyclization .

Key Structural Interactions

This compound’s nitrile group forms a reversible covalent bond with Ser630 in DPP-4’s catalytic domain, while its adamantane hydroxyl hydrogen-bonds with Tyr547 . These interactions are critical for its enzymatic inhibition but do not involve covalent modification of the drug itself .

Metabolic Reactions

Scientific Research Applications

Clinical Applications

1. Glycemic Control in T2DM

Saxagliptin is approved as an adjunct to diet and exercise for improving glycemic control in adults with T2DM. Clinical trials have demonstrated its efficacy in reducing glycated hemoglobin (HbA1c) levels when used as monotherapy or in combination with other antidiabetic agents such as metformin and sulfonylureas.

2. Combination Therapy

This compound has been effectively used in combination therapies for patients inadequately controlled on other medications. In studies, this compound added to metformin or sulfonylureas showed significant improvements in glycemic control without increasing the risk of hypoglycemia .

3. Cardiovascular Benefits

The SAVOR-TIMI 53 trial assessed this compound's cardiovascular safety and efficacy. While it did not significantly reduce major adverse cardiovascular events compared to placebo, it provided insights into the drug's safety profile among high-risk populations .

Case Studies

Case Study: Obese Patient with T2DM

A case study investigated the effects of this compound on an obese male patient with T2DM over two months. The patient received this compound 5 mg as monotherapy during a glucose tolerance test, showing a significant reduction in plasma glucose levels and improvements in insulin sensitivity markers .

Case Study: Long-term Efficacy

Another study examined long-term treatment with this compound (76 weeks) in patients with T2DM, highlighting sustained reductions in HbA1c levels and weight neutrality, reinforcing its role as a viable long-term treatment option .

Safety Profile

This compound is generally well-tolerated, with a safety profile comparable to placebo. Common adverse effects include nasopharyngitis and headache; however, serious adverse events are rare . The risk of hypoglycemia is low when used alone or with metformin.

Mechanism of Action

Saxagliptin works by inhibiting the enzyme dipeptidyl peptidase-4, which is responsible for the breakdown of incretin hormones. By inhibiting this enzyme, this compound increases the levels of active incretin hormones, which stimulate the pancreas to produce more insulin in response to meals and reduce the amount of glucose produced by the liver. This dual action helps to lower blood glucose levels and improve glycemic control in patients with type 2 diabetes .

Comparison with Similar Compounds

Comparison with Other DPP-4 Inhibitors

Saxagliptin exhibits comparable glycemic efficacy to sitagliptin and vildagliptin but differs in pharmacokinetics and safety profiles:

- Key Findings: this compound and sitagliptin showed similar HbA1c reductions in head-to-head trials (59% vs. 59% achieving HbA1c <7%) . Linagliptin has higher in vitro DPP-4 inhibitory potency (IC50 = 1 nM vs. This compound’s 50 nM), though clinical efficacy remains comparable .

Comparison with Sulfonylureas (e.g., Glipizide)

This compound offers weight neutrality and lower hypoglycemia risk:

| Parameter | This compound + Metformin | Glipizide + Metformin |

|---|---|---|

| HbA1c Reduction | -0.74% | -0.80% |

| Hypoglycemia | 3.0% | 36.3% |

| Weight Change | -1.1 kg | +1.1 kg |

- Key Findings: Non-inferior HbA1c reduction with this compound vs. glipizide, but 12-fold lower hypoglycemia risk . this compound is preferred in patients with renal impairment, as sulfonylureas (e.g., glyburide) require dose adjustments .

Comparison with SGLT2 Inhibitors and GLP-1 Agonists

This compound is less effective for weight loss and cardiovascular outcomes:

| Parameter | This compound | Liraglutide (GLP-1) | Dapagliflozin (SGLT2) |

|---|---|---|---|

| HbA1c Reduction | -0.66% | -1.2% | -0.9% |

| Weight Change | +0.42 kg | -5.10 kg | -2.40 kg |

| Cardiovascular Risk | Neutral | Reduced | Reduced |

- Key Findings :

Comparison with Acarbose

This compound provides better glycemic control with similar safety:

| Parameter | This compound | Acarbose |

|---|---|---|

| HbA1c Reduction | -0.66% | -0.54% |

| GI Adverse Events | 5–10% | 20–30% |

| Hypoglycemia Risk | 0.8–2.4% | 1.0–3.0% |

- Key Findings :

Adverse Events

| Event | This compound | Placebo |

|---|---|---|

| Upper Respiratory Infection | 8.1% | 7.5% |

| Heart Failure | 1.3% | 1.1% |

| Pancreatitis | 0.1% | 0.1% |

- No increased risk of pancreatitis or heart failure vs. placebo .

Biological Activity

Saxagliptin is a selective dipeptidyl peptidase-4 (DPP-4) inhibitor that plays a crucial role in the management of type 2 diabetes mellitus (T2DM). This article explores its biological activity, pharmacokinetic properties, and clinical efficacy based on diverse research findings.

This compound functions by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are vital for regulating blood glucose levels through:

- Stimulating insulin secretion : GLP-1 enhances glucose-dependent insulin release from pancreatic beta cells.

- Inhibiting glucagon secretion : This leads to decreased hepatic glucose production.

- Delaying gastric emptying : This slows down the absorption of glucose into the bloodstream.

By preserving incretin levels, this compound effectively reduces both fasting and postprandial blood glucose levels in patients with T2DM .

Pharmacokinetic Profile

This compound exhibits a predictable pharmacokinetic profile characterized by:

- Oral Bioavailability : The drug is rapidly absorbed, with a half-life of approximately 27 hours, allowing for once-daily dosing .

- Metabolism : It is primarily metabolized by cytochrome P450 enzymes (CYP3A4/5), and its active metabolite, 5-hydroxy this compound, has a longer half-life but is less potent .

- Excretion : The drug is eliminated through both renal and hepatic pathways. Dose adjustments are recommended for patients with moderate to severe renal impairment due to increased systemic exposure .

Clinical Efficacy

Numerous clinical trials have evaluated the efficacy of this compound as an adjunct therapy in patients inadequately controlled on metformin or other antidiabetic medications. Key findings include:

Table 1: Summary of Clinical Trials on this compound

| Study Type | Population | Treatment Regimen | Primary Endpoint | Results |

|---|---|---|---|---|

| Randomized Controlled Trial | 743 patients with T2DM | This compound 2.5, 5, or 10 mg + Metformin | Change in HbA1c at 24 weeks | Significant reduction in HbA1c (5 mg group) |

| Multicenter Study | Adults on Metformin + Sulfonylurea | This compound 5 mg vs. Placebo | Change in HbA1c at 24 weeks | HbA1c reduction of -0.66% vs placebo |

| Long-term Efficacy Study | Patients with inadequate control | This compound + Metformin | Safety and tolerability | Well tolerated with low hypoglycemia rates |

The above trials consistently demonstrate that this compound significantly improves glycemic control when added to existing therapies while maintaining a favorable safety profile. The most notable efficacy was observed with the 5 mg dosage, which led to substantial reductions in HbA1c levels compared to placebo .

Safety Profile

This compound is generally well tolerated. Common adverse events include:

- Hypoglycemia : Rates were lower compared to placebo groups.

- Weight Neutrality : Patients experienced minimal changes in body weight, making it suitable for overweight individuals .

Case Studies and Research Findings

Recent studies have highlighted additional biological activities beyond glycemic control:

- Cardiovascular Effects : Research indicates that this compound may influence cardiac contractility through DPP8 and DPP9 inhibition, impacting intracellular signaling pathways related to calcium handling in cardiomyocytes .

- Neuroprotective Effects : Some studies suggest potential neuroprotective properties in diabetic models, although further investigation is required to establish clinical relevance .

Q & A

Q. What are the foundational biochemical mechanisms of Saxagliptin as a DPP-4 inhibitor, and how do they inform experimental design in preclinical studies?

this compound inhibits dipeptidyl peptidase-4 (DPP-4), prolonging the activity of incretin hormones like GLP-1, which enhances glucose-dependent insulin secretion. Preclinical studies should prioritize in vitro enzyme inhibition assays (e.g., fluorometric or colorimetric DPP-4 activity tests) and in vivo models such as Zucker diabetic fatty (ZDF) rats to evaluate glucose tolerance . Experimental controls must account for species-specific DPP-4 expression levels and off-target effects. For reproducibility, follow guidelines from Beilstein Journal of Organic Chemistry on compound characterization, including purity verification (>95% by HPLC) and spectral data (NMR, MS) .

Q. How should researchers design clinical trials to assess this compound’s efficacy while minimizing hypoglycemia risk in type 2 diabetes populations?

Use randomized, double-blind, placebo-controlled trials (RCTs) with HbA1c reduction as the primary endpoint. Stratify participants by baseline HbA1c, renal function, and concurrent therapies (e.g., metformin). Continuous glucose monitoring (CGM) is critical for detecting hypoglycemia, as fingerstick tests may miss nocturnal events. Reference the Journal of Diabetes Science and Technology for CGM protocols and statistical methods to analyze glycemic variability .

Advanced Research Questions

Q. What methodological approaches resolve contradictions in this compound’s cardiorenal outcomes across observational studies and RCTs?

Conflicting data (e.g., SAVOR-TIMI 53 trial vs. retrospective cohort studies) may stem from population heterogeneity or residual confounding. Conduct meta-analyses using PRISMA guidelines, subgroup analyses by renal function (eGFR <60 mL/min/1.73m²), and propensity score matching to adjust for baseline risk factors. Integrate pharmacokinetic data (e.g., this compound’s renal excretion) to evaluate dose-dependent effects .

Q. How can in silico modeling optimize this compound’s pharmacokinetic/pharmacodynamic (PK/PD) profile for personalized dosing?

Develop physiologically based pharmacokinetic (PBPK) models using software like GastroPlus or Simcyp. Input parameters include this compound’s logP (1.4), plasma protein binding (~10%), and CYP3A4/5-mediated metabolism. Validate models against clinical data from renal/hepatic impairment studies. For methodological rigor, adhere to FDA guidelines on PBPK validation and report R² values for observed vs. predicted AUC correlations .

Q. What are the best practices for detecting this compound metabolites (e.g., 5-hydroxy this compound) in longitudinal biomarker studies?

Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards. Calibrate assays using spiked plasma samples (linear range: 1–500 ng/mL). For tissue distribution studies, apply autoradiography in animal models and cross-validate with HPLC-UV. Reference Analytical Chemistry protocols for metabolite quantification and storage stability testing (−80°C, <15% degradation over 6 months) .

Methodological Guidelines

- Data Integrity : Archive raw datasets (e.g., glucose measurements, HPLC chromatograms) in FAIR-compliant repositories like Zenodo or Figshare. Use version control (Git) for computational models and scripts .

- Literature Reviews : Prioritize high-impact journals (e.g., Diabetes Care, Journal of Medicinal Chemistry) and avoid predatory publishers. Use SciFinder or Web of Science for citation tracking and MeSH terms (e.g., “DPP-4 inhibitors AND pharmacokinetics”) .

- Ethical Compliance : For human studies, align with Declaration of Helsinki principles. Document informed consent processes and data anonymization in IRB submissions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.